Dihydroeponemycin
Overview
Description
Dihydroeponemycin is an analogue of the natural product eponemycin, known for its antitumor and antiangiogenic properties. It selectively targets the 20S proteasome, a multisubunit complex responsible for degrading proteins tagged by the ubiquitination system . This compound covalently modifies specific catalytic subunits of the proteasome, making it a valuable tool in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroeponemycin involves the preparation of a hydroxymethyl-substituted enone intermediate . This intermediate undergoes further reactions to form the final compound. The synthetic route includes steps such as nucleophilic addition, oxidation, and cyclization under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not extensively documented. it is typically synthesized in research laboratories using the aforementioned synthetic routes. The compound is soluble in dimethyl sulfoxide and can be stored at temperatures below -20°C for several months .
Chemical Reactions Analysis
Types of Reactions: Dihydroeponemycin undergoes several types of chemical reactions, including:
Covalent Modification: It covalently modifies the catalytic threonine residues of proteasomal subunits.
Inhibition Reactions: It inhibits the three major peptidolytic activities of the proteasome at different rates.
Common Reagents and Conditions:
Reagents: Common reagents include dimethyl sulfoxide, fetal bovine serum, and various protease inhibitors.
Major Products: The major products formed from these reactions are covalent adducts with proteasomal subunits, leading to the inhibition of proteasome function .
Scientific Research Applications
Dihydroeponemycin has a wide range of scientific research applications:
Mechanism of Action
Dihydroeponemycin exerts its effects by selectively targeting the 20S proteasome. It covalently modifies a subset of catalytic proteasomal subunits, binding preferentially to the interferon-gamma-inducible subunits LMP2 and LMP7 . This modification inhibits the proteasome’s peptidolytic activities, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Uniqueness: Dihydroeponemycin is unique in its selective targeting of the 20S proteasome and its ability to covalently modify specific subunits. This specificity makes it a valuable tool for studying proteasome function and developing targeted cancer therapies .
Properties
IUPAC Name |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDBVFIQSSOIDB-TWOQFEAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435518 | |
Record name | Dihydroeponemycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126463-64-7, 2499-33-4 | |
Record name | Dihydroeponemycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dihydroeponemycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dihydroeponemycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.